

Spectroscopic Profile of (R)-Ofloxacin-d3: A Technical Guide

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Compound of Interest

Compound Name: (R)-Ofloxacin-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the deuterated R-enantiomer of Ofloxacin, **(R)-Ofloxacin-d3**. The information presented herein is essential for researchers and professionals involved in the development, quality control, and analysis of pharmaceutical compounds. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

(R)-Ofloxacin-d3 is the dextrorotatory, deuterated enantiomer of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. The introduction of deuterium atoms serves as a stable isotopic label, making it a valuable internal standard for pharmacokinetic studies and other quantitative analyses where mass spectrometry is employed. Understanding its spectroscopic characteristics is fundamental for its unequivocal identification and quantification.

Spectroscopic Data Summary

The following sections and tables summarize the expected spectroscopic data for **(R)-Ofloxacin-d3**. It is important to note that while specific experimental data for this deuterated compound is not widely published, the presented data is a well-established projection based on the extensive spectroscopic analysis of ofloxacin and its levorotatory enantiomer, levofloxacin.

Mass Spectrometry (MS)

The mass spectrum of **(R)-Ofloxacin-d3** is anticipated to be nearly identical to that of (R)-Ofloxacin, with a consistent mass shift of +3 atomic mass units due to the three deuterium atoms on the N-methyl group of the piperazine ring. The molecular weight of **(R)-Ofloxacin-d3** is 364.39 g/mol .^[1] The expected protonated molecule would be observed at approximately m/z 365.

Table 1: Predicted Mass Spectrometry Data for **(R)-Ofloxacin-d3**

Predicted Fragment Ion	Predicted m/z	Description of Neutral Loss
$[\text{M}+\text{H}]^+$	365	Protonated molecular ion
$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$	347	Loss of a water molecule
$[\text{M}+\text{H} - \text{CO}_2]^+$	321	Loss of carbon dioxide
$[\text{M}+\text{H} - \text{CO}_2 - \text{C}_3\text{H}_5\text{D}_3\text{N}]^+$	261	Loss of CO_2 followed by cleavage of the deuterated piperazine ring

Note: The fragmentation pattern is based on the known fragmentation of ofloxacin.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **(R)-Ofloxacin-d3** are expected to be very similar to those of (R)-Ofloxacin, with the key difference being the absence of the N-methyl proton signal in the ¹H NMR spectrum and a characteristic signal for the deuterated carbon in the ¹³C NMR spectrum. The chemical shifts for the remaining protons and carbons should be nearly identical.

Table 2: Predicted ¹H NMR Spectroscopic Data for **(R)-Ofloxacin-d3**

Assignment	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic Protons	6.0 - 8.5	m
Oxazine Protons	4.0 - 5.0	m
Piperazine Protons	2.5 - 4.0	m
Oxazine Methyl Protons	~1.5	d
N-CH ₃	Absent due to deuteration	-

Note: Predicted chemical shifts are based on typical values for ofloxacin in common NMR solvents.[5]

Table 3: Predicted ¹³C NMR Spectroscopic Data for **(R)-Ofloxacin-d3**

Assignment	Predicted Chemical Shift (ppm)
Carbonyl (C=O) Carboxylic Acid	~166
Carbonyl (C=O) Ketone	~176
Aromatic and Heterocyclic Carbons	100 - 160
Piperazine Carbons	40 - 55
Oxazine Methylene Carbon	~70
Oxazine Methine Carbon	~50
Oxazine Methyl Carbon	~20
N-CD ₃	~45 (likely a triplet in a proton-coupled spectrum)

Note: Predicted chemical shifts are based on typical values for ofloxacin.[6][7][8] The signal for the deuterated methyl carbon will exhibit a characteristic splitting pattern in a proton-coupled ¹³C NMR spectrum due to C-D coupling.

Infrared (IR) Spectroscopy

The IR spectrum of **(R)-Ofloxacin-d3** is expected to show characteristic absorption bands similar to ofloxacin. The substitution of protons with deuterium in the methyl group is unlikely to cause significant shifts in the major functional group frequencies.

Table 4: Characteristic IR Absorption Bands for **(R)-Ofloxacin-d3**

Functional Group	Characteristic Wavenumber (cm ⁻¹)
O-H stretch (carboxylic acid)	3500 - 3400
C-H stretch (aromatic)	3100 - 3000
C=O stretch (ketone)	1750 - 1700
C=O stretch (carboxylic acid)	1650 - 1600
C-O-C stretch (ether)	1250 - 1200
C-F stretch	~1050

Note: These are characteristic vibrational frequencies for ofloxacin.[\[9\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established methods for the analysis of ofloxacin and related fluoroquinolone antibiotics.

Mass Spectrometry (ESI-MS/MS)

- Sample Preparation: A stock solution of **(R)-Ofloxacin-d3** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is then diluted with the mobile phase to a final concentration of 1-10 µg/mL.[\[4\]](#)
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reverse-phase column is typically used.[\[10\]](#)

- Mobile Phase: A mixture of acetonitrile and water containing 0.1% formic acid is a common mobile phase.[11][12]
- Flow Rate: A flow rate of 400 $\mu\text{l}/\text{ml}$ can be employed.[11]
- Injection Volume: 10 μL .[10]
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[4]
 - Scan Mode: A full scan is performed to identify the precursor ion ($[\text{M}+\text{H}]^+$), followed by a product ion scan (MS/MS) of the selected precursor to obtain the fragmentation pattern.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: The **(R)-Ofloxacin-d3** sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3), deuterium oxide (D_2O), or deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 500 MHz) is used for analysis.[13]
- ^1H NMR Acquisition: Standard proton NMR spectra are acquired to determine the chemical shifts and multiplicities of the non-deuterated protons.
- ^{13}C NMR Acquisition: Proton-decoupled ^{13}C NMR spectra are acquired to determine the chemical shifts of the carbon atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH , CH_2 , and CH_3 groups.[13]

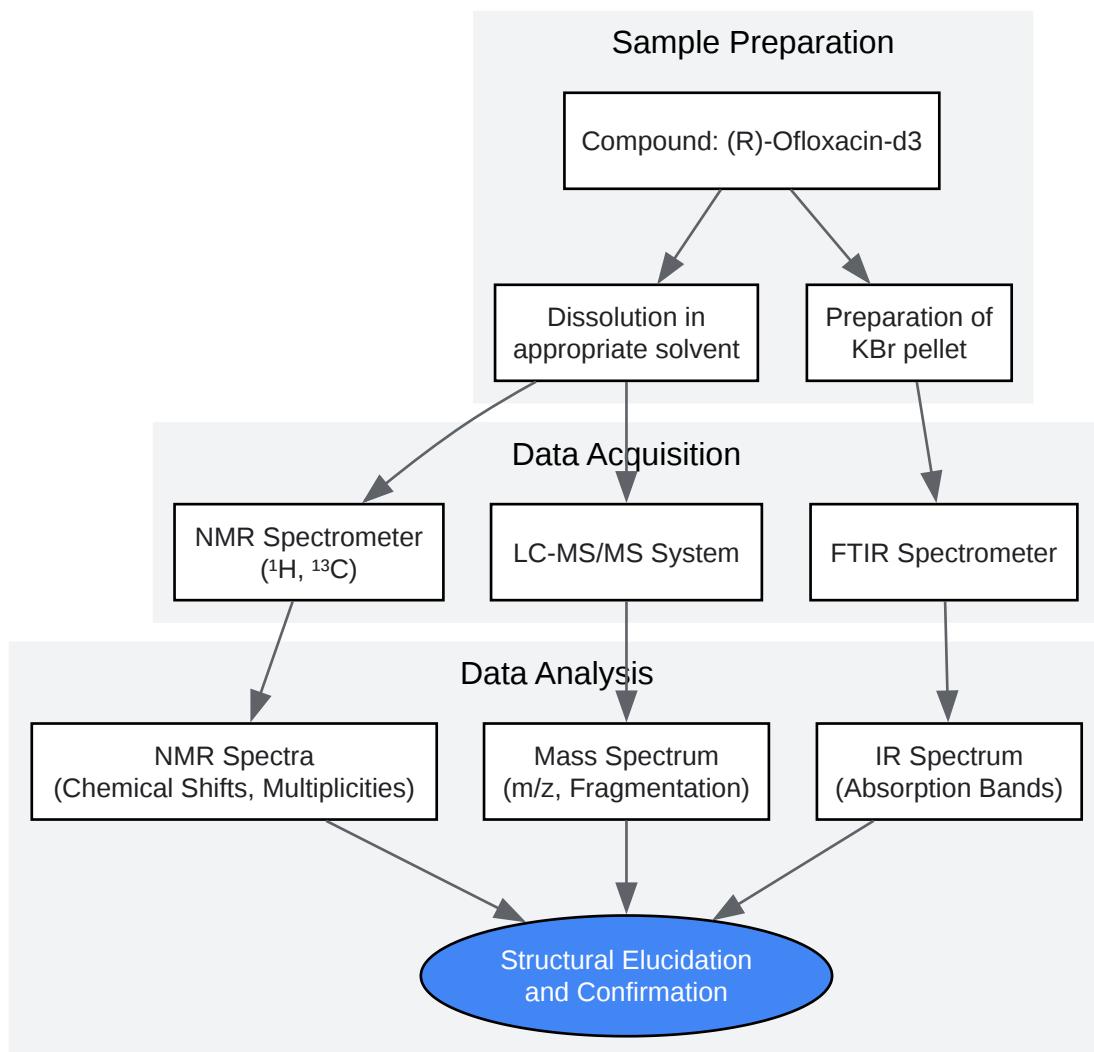
Infrared (IR) Spectroscopy

- Sample Preparation: The solid **(R)-Ofloxacin-d3** sample is finely ground and mixed with potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent disc.[9]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for the analysis.

- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.[9][14]

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like **(R)-Ofloxacin-d3**.



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Caption: General workflow for the spectroscopic analysis of **(R)-Ofloxacin-d3**.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **(R)-Ofloxacin-d3**. For definitive identification and characterization, it is always recommended to acquire experimental data on the specific batch of the compound being analyzed.

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